CID 6442706
Overview
Description
CID 6442706 is a useful research compound. Its molecular formula is C18H27NO5 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Properties of Porcine Adipose-derived Stem Cells
Porcine adipose-derived stem cells (pASCs) are crucial in preclinical studies due to their similarity to human anatomy and physiology, making pigs an attractive model for such studies. The review by Arrizabalaga & Nollert (2017) emphasizes the importance of understanding the properties of pASCs for successful application in preclinical models, particularly in regenerative medicine and cellular therapy (Arrizabalaga & Nollert, 2017).
2. Integerrimine from Cacalia Hastata L. Subsp. Orientalis KITAMURA
Research by Hayashi, Natorigawa, & Mitsuhashi (1972) explored the constituents of Cacalia hastata, among other species, discovering naphthofuran-type derivatives and pyrrolizidine alkaloid hastacine. This study offers insights into the chemical composition of Cacalia hastata and its potential applications (Hayashi, Natorigawa, & Mitsuhashi, 1972).
3. Quantum Dots for Live Cells and Diagnostics
Michalet et al. (2005) discuss the evolution of research on quantum dots (qdots) from electronic materials science to biological applications. This includes their use in high-resolution cellular imaging, in vivo observation of cell trafficking, tumor targeting, and diagnostics, highlighting their potential in scientific research and medical applications (Michalet et al., 2005).
4. Hemostatic Bioactivity of Pollen Typhae Carbonisata-derived Carbon Quantum Dots
Yan et al. (2017) discovered water-soluble carbon quantum dots (CQDs) in Pollen Typhae Carbonisata (PTC) and assessed their anti-hemorrhagic effects. Their research revealed the potential biomedical applications of CQDs in haemorrhage control, laying a foundation for future drug discovery (Yan et al., 2017).
Properties
IUPAC Name |
(1R,4E,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11?,13-,14-,15+,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-ZEDKSUSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CC(C(C(=O)OC[C@H]2CCN3[C@@H]2[C@@H](CC3)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020151 | |
Record name | Hastacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20361-77-7 | |
Record name | Hastacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020361777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hastacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.